molecular formula C18H19N3O3 B11151238 N-{4-[(2-furylmethyl)amino]-4-oxobutyl}-1H-indole-2-carboxamide

N-{4-[(2-furylmethyl)amino]-4-oxobutyl}-1H-indole-2-carboxamide

Cat. No.: B11151238
M. Wt: 325.4 g/mol
InChI Key: GGDWZZGWCVNOPN-UHFFFAOYSA-N
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Description

N-{4-[(2-furylmethyl)amino]-4-oxobutyl}-1H-indole-2-carboxamide is a complex organic compound that features an indole core structure Indole derivatives are significant in various fields due to their biological activities and presence in numerous natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-furylmethyl)amino]-4-oxobutyl}-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and using catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-furylmethyl)amino]-4-oxobutyl}-1H-indole-2-carboxamide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .

Mechanism of Action

The mechanism of action of N-{4-[(2-furylmethyl)amino]-4-oxobutyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

N-[4-(furan-2-ylmethylamino)-4-oxobutyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C18H19N3O3/c22-17(20-12-14-6-4-10-24-14)8-3-9-19-18(23)16-11-13-5-1-2-7-15(13)21-16/h1-2,4-7,10-11,21H,3,8-9,12H2,(H,19,23)(H,20,22)

InChI Key

GGDWZZGWCVNOPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCC(=O)NCC3=CC=CO3

Origin of Product

United States

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